molecular formula C14H16ClN3O3S B12927446 6-sec-Butoxy-2-(4-chloro-benzenesulfonyl)-pyrimidin-4-ylamine CAS No. 284681-63-6

6-sec-Butoxy-2-(4-chloro-benzenesulfonyl)-pyrimidin-4-ylamine

Cat. No.: B12927446
CAS No.: 284681-63-6
M. Wt: 341.8 g/mol
InChI Key: GEMBWECRCPHCSR-UHFFFAOYSA-N
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Description

6-sec-Butoxy-2-(4-chloro-benzenesulfonyl)-pyrimidin-4-ylamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-sec-Butoxy-2-(4-chloro-benzenesulfonyl)-pyrimidin-4-ylamine typically involves multi-step organic reactions. The starting materials might include 4-chloro-benzenesulfonyl chloride and a pyrimidine derivative. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the butoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions might target the pyrimidine ring or the sulfonyl group, potentially yielding amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution could introduce new functional groups like amines or ethers.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-sec-Butoxy-2-(4-chloro-benzenesulfonyl)-pyrimidin-4-ylamine would depend on its specific biological target. It might interact with enzymes or receptors, inhibiting or activating specific pathways. For example, it could inhibit a key enzyme in a metabolic pathway, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-benzenesulfonyl)-pyrimidin-4-ylamine: Lacks the butoxy group, potentially altering its biological activity.

    6-sec-Butoxy-2-(benzenesulfonyl)-pyrimidin-4-ylamine: Lacks the chloro group, which might affect its reactivity and applications.

Uniqueness

6-sec-Butoxy-2-(4-chloro-benzenesulfonyl)-pyrimidin-4-ylamine is unique due to the presence of both the butoxy and chloro groups, which can influence its chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

284681-63-6

Molecular Formula

C14H16ClN3O3S

Molecular Weight

341.8 g/mol

IUPAC Name

6-butan-2-yloxy-2-(4-chlorophenyl)sulfonylpyrimidin-4-amine

InChI

InChI=1S/C14H16ClN3O3S/c1-3-9(2)21-13-8-12(16)17-14(18-13)22(19,20)11-6-4-10(15)5-7-11/h4-9H,3H2,1-2H3,(H2,16,17,18)

InChI Key

GEMBWECRCPHCSR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=NC(=NC(=C1)N)S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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